molecular formula C15H14BrNO B594344 N-(4-Bromobenzyl)-4-methylbenzamide CAS No. 1308290-04-1

N-(4-Bromobenzyl)-4-methylbenzamide

Cat. No.: B594344
CAS No.: 1308290-04-1
M. Wt: 304.187
InChI Key: ZAEDPCLNDJYFGJ-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-4-methylbenzamide is an organic compound characterized by the presence of a bromobenzyl group attached to a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-4-methylbenzamide typically involves the reaction of 4-bromobenzylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromobenzyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-4-methylbenzamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromobenzyl)-4-methylbenzamide is unique due to its specific combination of a bromobenzyl group and a methylbenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEDPCLNDJYFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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